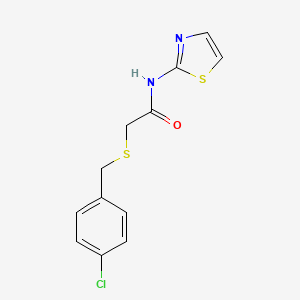![molecular formula C6H7N7O2S2 B15007203 N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B15007203.png)
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile oxide.
Formation of the Thiadiazole Ring: This involves the reaction of a thiosemicarbazide with a suitable electrophile.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a sulfanyl linkage, often using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to activate the amino groups for substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors to modulate biological responses.
DNA/RNA: Intercalation or binding to nucleic acids to disrupt replication or transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
- Structural Complexity : The combination of oxadiazole and thiadiazole rings in a single molecule is relatively unique.
- Biological Activity : The presence of both amino and sulfanyl groups enhances its potential biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H7N7O2S2 |
|---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H7N7O2S2/c7-3-4(13-15-12-3)9-2(14)1-16-6-11-10-5(8)17-6/h1H2,(H2,7,12)(H2,8,10)(H,9,13,14) |
InChI-Schlüssel |
OOWKEHJBDINFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC1=NON=C1N)SC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B15007126.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)
![N-{2-[hydroxy(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B15007152.png)

![4-[(E)-{3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B15007160.png)

![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![N-[(4-chlorophenyl)methyl]-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15007216.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
